molecular formula C15H22O2 B109625 Isocostic acid CAS No. 69978-82-1

Isocostic acid

Cat. No.: B109625
CAS No.: 69978-82-1
M. Wt: 234.33 g/mol
InChI Key: SGZOYHLQNUSAIL-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocostic acid is a natural organic compound with the chemical name 2,6-dimethylbenzoic acid. It is primarily found in the essential oil of the plant Inula viscosa, which is known for its medicinal properties. This compound has garnered attention due to its potential bioactive properties, including antibacterial, anti-inflammatory, and antioxidant activities .

Mechanism of Action

Target of Action

Isocostic acid, a type of terpenoid, has been identified to interact with several targets. The primary targets include Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli and Azotobacter vinelandii, and Aconitate hydratase, mitochondrial , Isocitrate dehydrogenase [NADP], mitochondrial , and Isocitrate dehydrogenase [NADP] cytoplasmic in humans . These enzymes play crucial roles in various metabolic processes, including the citric acid cycle and energy production.

Mode of Action

For instance, it has been reported that this compound exhibits antifeedant and cytotoxic activities . Furthermore, molecular docking analysis revealed that this compound could stabilize in the pocket of the 20S proteasome β5 receptor subunits .

Biochemical Pathways

Given its interaction with isocitrate dehydrogenase, it may influence thecitric acid cycle . This cycle is a key metabolic pathway involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy.

Pharmacokinetics

It is known that most drug metabolism is achieved byglucuronidation

Result of Action

It has been suggested that this compound exhibitsantifeedant and cytotoxic activities . This suggests that it may have potential applications in pest control and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocostic acid can be synthesized through various methods. One common synthetic route involves the use of (2R,8aβ)-Decahydro-8β-hydroxy-4aα,8-dimethyl-α-methylene-2-naphthaleneacetic acid as a starting material. The reaction is typically carried out in the presence of toluene-4-sulfonic acid in benzene at a temperature of 100°C for approximately 5 minutes .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the essential oil of Inula viscosa. The essential oil is obtained through hydrodistillation of the plant’s fresh leaves. The oil is then subjected to column chromatography over silica gel to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Isocostic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Isocostic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Isocostic acid is unique due to its specific bioactive properties. Similar compounds include:

    Methyl isocostate: Similar structure but with a methyl group.

    Alpha-Costic acid: Another isomer with similar bioactivity.

    Pterodonoic acid: Known for its insecticidal properties.

    Ilicic acid: Exhibits similar antibacterial activity.

    Beta-Costic acid: Another isomer with comparable properties.

This compound stands out due to its higher abundance in Inula viscosa and its potent bioactive effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZOYHLQNUSAIL-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocostic acid
Reactant of Route 2
Isocostic acid
Reactant of Route 3
Isocostic acid
Reactant of Route 4
Isocostic acid
Reactant of Route 5
Isocostic acid
Reactant of Route 6
Isocostic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.